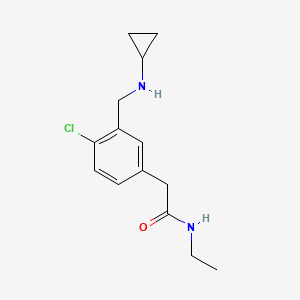
2-(4-chloro-3-cyclopropylaminomethylphenyl)-N-ethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-3-cyclopropylaminomethylphenyl)-N-ethylacetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chloro-substituted phenyl ring, a cyclopropylaminomethyl group, and an N-ethyl-acetamide moiety, which together contribute to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-cyclopropylaminomethylphenyl)-N-ethylacetamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Chloro-Substituted Phenyl Ring: This step involves the chlorination of a suitable phenyl precursor under controlled conditions.
Introduction of the Cyclopropylaminomethyl Group: This step can be achieved through a nucleophilic substitution reaction, where a cyclopropylamine derivative reacts with the chlorinated phenyl compound.
Attachment of the N-Ethyl-Acetamide Moiety: This final step involves the acylation of the intermediate product with an ethyl acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-chloro-3-cyclopropylaminomethylphenyl)-N-ethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives.
Applications De Recherche Scientifique
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2-(4-chloro-3-cyclopropylaminomethylphenyl)-N-ethylacetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor modulation. Further research is needed to elucidate the precise mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropylamine: A primary aliphatic amine that consists of cyclopropane bearing a single amino substituent.
Arylacetamide Analogs: Compounds with similar structural features, such as arylacetamide analogs of piperazine-[1,2,4]triazolo[4,3-b]pyridazines.
Uniqueness
2-(4-chloro-3-cyclopropylaminomethylphenyl)-N-ethylacetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its chloro-substituted phenyl ring, cyclopropylaminomethyl group, and N-ethyl-acetamide moiety collectively contribute to its distinctiveness compared to other similar compounds.
Propriétés
Formule moléculaire |
C14H19ClN2O |
|---|---|
Poids moléculaire |
266.76 g/mol |
Nom IUPAC |
2-[4-chloro-3-[(cyclopropylamino)methyl]phenyl]-N-ethylacetamide |
InChI |
InChI=1S/C14H19ClN2O/c1-2-16-14(18)8-10-3-6-13(15)11(7-10)9-17-12-4-5-12/h3,6-7,12,17H,2,4-5,8-9H2,1H3,(H,16,18) |
Clé InChI |
TUMKFUCPGLNZKC-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)CC1=CC(=C(C=C1)Cl)CNC2CC2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

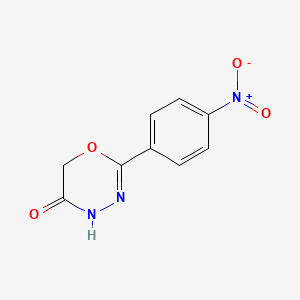
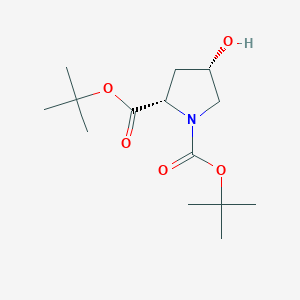

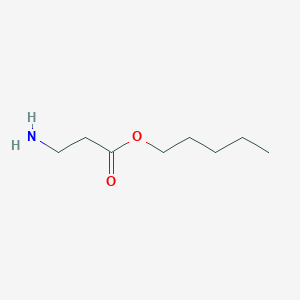


![3-(6-Chloro-pyrimidin-4-yl)-imidazo[1,2-a]pyridine](/img/structure/B8340262.png)
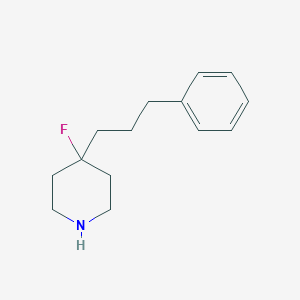
![Furo[3,2-b]pyridine-5,6-dicarboxylic acid](/img/structure/B8340288.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-hydrazino-2-oxoacetamide](/img/structure/B8340292.png)
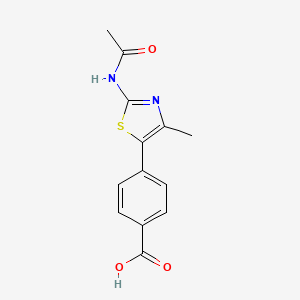
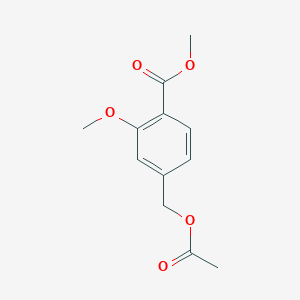
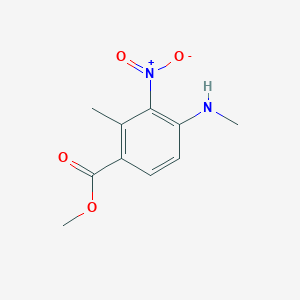
![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-C]pyridin-4-one](/img/structure/B8340329.png)
